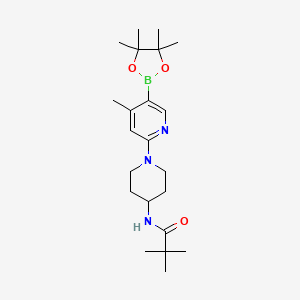

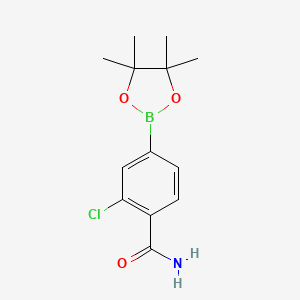

2-Chloro-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound with the molecular formula C13H17BClNO3 . It is an important boronic acid derivative .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)Cl . The InChI representation is InChI=1S/C13H17BClNO3/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(11(16)17)10(15)7-8/h5-7H,1-4H3,(H2,16,17) . Physical And Chemical Properties Analysis

The molecular weight of this compound is 281.54 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass is 281.0990013 g/mol , and the monoisotopic mass is also 281.0990013 g/mol . The topological polar surface area is 61.6 Ų , and it has a heavy atom count of 19 .Applications De Recherche Scientifique

Couplage de Suzuki-Miyaura

Ce composé est utilisé comme réactif dans la réaction de couplage de Suzuki-Miyaura . Le couplage de Suzuki-Miyaura est un type de réaction de couplage croisé catalysée au palladium, qui est utilisée pour synthétiser des composés biaryliques, une classe importante de composés en chimie médicinale.

Réaction de couplage croisé de Buchwald-Hartwig

Il est également utilisé dans la réaction de couplage croisé de Buchwald-Hartwig . Cette réaction est utilisée pour former des liaisons carbone-azote, qui sont essentielles à la synthèse de nombreux composés organiques.

Réaction de Heck

Le composé est utilisé dans la réaction de Heck , une réaction de formation de liaison carbone-carbone catalysée au palladium. Cette réaction est utilisée dans la synthèse de plus grosses molécules organiques à partir de plus petites.

Couplage de Hiyama

Le couplage de Hiyama est une autre application de ce composé . Cette réaction est utilisée pour former des liaisons carbone-carbone en utilisant des organosilanes, qui sont souvent plus stables et plus faciles à manipuler que les halogénoalcanes utilisés dans d'autres types de réactions.

Couplage de Negishi

Le couplage de Negishi, une réaction de couplage croisé pour former des liaisons carbone-carbone, utilise également ce composé . Cette réaction est particulièrement utile car elle peut avoir lieu à température ambiante et peut coupler une large gamme de partenaires.

Couplage de Stille

Le couplage de Stille est une autre réaction où ce composé trouve son utilité . C'est un moyen puissant de créer de nouvelles liaisons carbone-carbone, en particulier dans les molécules complexes et sensibles.

Couplage de Sonogashira

Le couplage de Sonogashira, une réaction utilisée pour former des liaisons carbone-carbone entre un halogénoalcane ou un halogénoalcène et un alcyne, utilise également ce composé .

Synthèse de donneurs de glycosyle et de ligands

Ce composé peut être utilisé pour la phosphitylation d'alcools et de nucléophiles hétéroatomiques, ce qui conduit à la formation de donneurs de glycosyle et de ligands utiles .

Mécanisme D'action

Target of Action

Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .

Mode of Action

The compound is a boronic acid ester, which is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring its organic group to a palladium complex. This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Biochemical Pathways

For instance, they can act as inhibitors of serine proteases, a class of enzymes that play key roles in processes such as digestion, immune response, and blood clotting .

Pharmacokinetics

It’s worth noting that boronic acid esters are generally susceptible to hydrolysis, particularly at physiological ph . This could potentially affect the compound’s bioavailability and stability in the body.

Result of Action

Given its potential to form covalent bonds with biological targets, it could potentially modulate the activity of these targets, leading to changes in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of the boronic ester . Additionally, factors such as temperature and the presence of other chemicals could potentially influence the compound’s reactivity and stability.

Propriétés

IUPAC Name |

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClNO3/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(11(16)17)10(15)7-8/h5-7H,1-4H3,(H2,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACIYPAZHNHGPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675184 |

Source

|

| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1218791-12-8 |

Source

|

| Record name | 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578214.png)

![4-Bromo-6-chlorobenzo[d]thiazole-2-thiol](/img/structure/B578218.png)